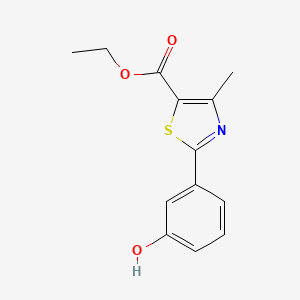

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Descripción general

Descripción

ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-Carboxylate is a synthetic intermediate useful for pharmaceutical synthesis.

Actividad Biológica

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C15H13NO4S

- Molecular Weight: 303.33 g/mol

It features a thiazole ring, which is known for contributing to various biological activities, and a hydroxyl group that enhances its interaction with biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting their activity. The hydroxyl group may form hydrogen bonds with enzyme active sites, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

- Receptor Binding: Its structure allows for effective binding to various receptors, which can modulate biochemical pathways involved in disease processes .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes its effectiveness against different microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison |

|---|---|---|

| Candida albicans | 12.5 | Effective |

| Escherichia coli | 25 | Moderate |

| Staphylococcus aureus | 15 | Effective |

These results indicate that the compound possesses significant antimicrobial properties, particularly against fungal strains like Candida albicans.

Anticancer Activity

Research indicates that this compound may also exhibit anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, summarized in the table below:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | High |

| MCF-7 (breast cancer) | 15.0 | Moderate |

| A549 (lung cancer) | 20.0 | Moderate |

The IC50 values suggest that the compound is particularly potent against cervical cancer cells, indicating its potential as a therapeutic agent in oncology .

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study explored the antimicrobial efficacy of various thiazole derivatives, including this compound. The results showed that this compound had a notable effect against both gram-positive and gram-negative bacteria, attributed to its ability to disrupt bacterial cell wall synthesis. -

Anticancer Research:

In a comparative study of thiazole derivatives for anticancer activity, this compound was found to induce apoptosis in HeLa cells via mitochondrial pathways. The mechanism involved increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate is primarily recognized for its role as an intermediate in synthesizing novel pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and anti-cancer agents .

Case Study: Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study synthesized various derivatives and tested their efficacy against common pathogens, revealing promising results that suggest potential therapeutic uses in treating infections .

Material Science

Advanced Materials Development

The compound is utilized in the formulation of advanced materials, including polymers and coatings . Its unique chemical structure contributes to enhanced thermal and mechanical properties, making it suitable for applications requiring durability and performance.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Moderate to High |

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its use aids researchers in understanding biological processes and identifying potential therapeutic targets.

Example Application: Metabolic Pathway Analysis

In a study examining metabolic pathways, this compound was used to investigate the inhibition of specific enzymes involved in disease mechanisms, providing insights into potential drug targets .

Agricultural Chemistry

Formulation of Agrochemicals

The compound finds applications in agricultural chemistry, particularly in the formulation of pesticides and herbicides . Its chemical properties contribute to the development of safer agrochemicals that minimize environmental impact while maintaining efficacy.

Case Study: Eco-Friendly Pesticides

Research focused on the synthesis of eco-friendly pesticides using this compound demonstrated its effectiveness against various agricultural pests while ensuring minimal harm to beneficial organisms .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is employed in methods for detecting and quantifying various compounds. Its application improves the accuracy and reliability of chemical analyses.

Example Application: Chromatography Techniques

This compound has been integrated into chromatographic techniques to enhance separation efficiency and detection sensitivity for complex mixtures .

Propiedades

IUPAC Name |

ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-5-4-6-10(15)7-9/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLKTMVSJHHLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.